4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride

Conformational analysis Medicinal chemistry Scaffold design

4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride (CAS 2174008-23-0, molecular formula C₈H₁₆ClNO₂, MW 193.67 g/mol) is a 4,4-gem-dimethyl-substituted piperidine-3-carboxylic acid available as the hydrochloride salt. It belongs to the piperidinecarboxylic acid class and serves as a versatile, conformationally constrained building block in medicinal chemistry and organic synthesis.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 2174008-23-0
Cat. No. B2562888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride
CAS2174008-23-0
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCC1(CCNCC1C(=O)O)C.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9-5-6(8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
InChIKeyZABHPBIZVOVZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Dimethylpiperidine-3-carboxylic Acid Hydrochloride (CAS 2174008-23-0): A Gem-Dimethyl-Constrained Piperidine Building Block for Drug Discovery


4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride (CAS 2174008-23-0, molecular formula C₈H₁₆ClNO₂, MW 193.67 g/mol) is a 4,4-gem-dimethyl-substituted piperidine-3-carboxylic acid available as the hydrochloride salt. It belongs to the piperidinecarboxylic acid class and serves as a versatile, conformationally constrained building block in medicinal chemistry and organic synthesis . The piperidine ring features two methyl groups at the 4-position creating a quaternary carbon center, with the carboxylic acid substituent at the 3-position and the secondary amine available for further N-derivatization. Its structural signature—a gem-dimethyl group adjacent to the carboxylic acid—imparts distinct conformational bias and steric properties compared to unsubstituted nipecotic acid (piperidine-3-carboxylic acid) . The hydrochloride salt form ensures high aqueous solubility suitable for standard amide coupling and solid-phase synthesis workflows.

Why 4,4-Dimethylpiperidine-3-carboxylic Acid Hydrochloride Cannot Be Replaced by Other Piperidine-3-carboxylic Acid Analogs


The 4,4-gem-dimethyl substitution pattern is not a generic modification—it fundamentally alters three properties that determine downstream compound behavior: (i) conformational pre-organization via the Thorpe-Ingold (gem-dialkyl) effect, which constrains the piperidine ring geometry and influences both the amine lone-pair orientation and the trajectory of the carboxylic acid [1]; (ii) lipophilicity and pKa shifts that change solubility, permeability, and salt-forming properties relative to unsubstituted nipecotic acid ; and (iii) target recognition, as exemplified by the 4-(4,4-dimethylpiperidinyl) fragment being an essential pharmacophoric element in the HIV-1 allosteric integrase inhibitor (ALLINI) series—removal or positional isomerization of the gem-dimethyl group abolishes low-nanomolar antiviral potency [2]. Positional isomers (e.g., 5,5-dimethylpiperidine-3-carboxylic acid or 2,6-dimethylpiperidine-3-carboxylic acid) present different conformational ensembles and steric profiles, while N-protected variants (e.g., Boc-4,4-dimethylpiperidine-3-carboxylic acid) require additional deprotection steps that complicate synthetic routes. These differences are not interchangeable in structure-based design programs and can lead to divergent SAR and pharmacokinetic outcomes.

Quantitative Differentiation Evidence: 4,4-Dimethylpiperidine-3-carboxylic Acid Hydrochloride vs. Closest Analogs


Conformational Constraint: The Gem-Dimethyl Effect Enforces a Single Preferred Piperidine Ring Geometry

The 4,4-gem-dimethyl substitution imposes conformational restriction via the well-established Thorpe-Ingold (gem-dialkyl) effect, which compresses the endocyclic bond angle at the quaternary C4 center and biases the piperidine ring toward a single dominant conformation. Early NMR studies by Lambert et al. demonstrated that 4,4-dimethylpiperidine adopts a primarily N-H axial conformation with a free energy preference (ΔG°) of approximately 0.10 kcal/mol for the axial orientation of the nitrogen lone pair, in contrast to unsubstituted piperidine where the N-H axial/equatorial equilibrium is more evenly balanced [1]. The gem-dimethyl effect has been quantified by Jung and Piizzi to accelerate intramolecular cyclization rates by up to 200-fold compared to unsubstituted analogs, a kinetic manifestation of ground-state conformational pre-organization [2]. In the hydrochloride salt form, both equatorial and axial N-H conformers are significantly populated in aqueous solution, providing conformational flexibility distinct from the free base .

Conformational analysis Medicinal chemistry Scaffold design

Lipophilicity Shift: 4,4-Dimethyl Substitution Increases LogP by Over 1.2 Units vs. Nipecotic Acid

The gem-dimethyl substitution at the 4-position markedly increases lipophilicity compared to the parent scaffold nipecotic acid (piperidine-3-carboxylic acid). Nipecotic acid has a measured LogP of approximately -0.04, reflecting its zwitterionic character and poor blood-brain barrier penetration . The hydrochloride salt of piperidine-3-carboxylic acid has a LogP of 1.20 . The 4,4-dimethyl analog is expected to be more lipophilic than the unsubstituted piperidine-3-carboxylic acid hydrochloride, with an estimated LogP of approximately 1.2 (estimated from PubChemLite predicted partition coefficient data) [1]. This represents a >1.2 log unit increase compared to nipecotic acid in its free amino acid form. The increased lipophilicity translates to an approximately 16-fold higher predicted octanol-water partition coefficient, which can improve membrane permeability of derived conjugates while retaining aqueous solubility through the hydrochloride salt form.

Physicochemical properties ADME Drug-likeness

Proven Pharmacophoric Utility: The 4-(4,4-Dimethylpiperidinyl) Fragment Is Essential for Single-Digit Nanomolar HIV-1 ALLINI Potency

The 4-(4,4-dimethylpiperidinyl) fragment derived from 4,4-dimethylpiperidine-3-carboxylic acid hydrochloride is a critical pharmacophoric element in the HIV-1 allosteric integrase inhibitor (ALLINI) series. GSK3839919 (compound 22), which incorporates the 4,4-dimethylpiperidinyl moiety, demonstrated single-digit nanomolar antiviral potency (EC₅₀ < 10 nM) against wild-type HIV-1 in MT-2 cell-culture assays and maintained potency across clinically relevant integrase polymorphisms (T/T, A/T, T/A, N/T, N/A, A/A) [1]. A companion scaffold modification study confirmed that inhibitors containing the 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl core with differentiated 5/6 fused ring systems exhibited single-digit nM antiviral potency and low to moderate clearance after intravenous dosing in rat pharmacokinetic studies [2]. The 1,2,4-triazolopyridine and imidazopyridine series showed distinct oral exposure profiles, demonstrating that the 4,4-dimethylpiperidine fragment provides a robust scaffold for tuning pharmacokinetics without sacrificing potency. Critically, removal of the C6 methyl group from the pyridine ring—while retaining the 4,4-dimethylpiperidine moiety—was essential for reducing lipid hepatocellular vacuolation toxicity in rats while maintaining potency [1].

HIV-1 integrase Allosteric inhibitors Antiviral drug discovery

pKa Differentiation: Lower Amine Basicity Reduces Off-Target Ion-Channel Risk vs. Nipecotic Acid Derivatives

The 4,4-dimethyl substitution alters the electronic environment of the piperidine nitrogen, reducing its basicity. The free base 4,4-dimethylpiperidine-3-carboxylic acid has an estimated amine pKa of approximately 10.1 (predicted), which is approximately 0.5 log units lower than the piperidinium pKa of nipecotic acid (pK₂ = 10.64 at 25°C) . The carboxylic acid pKa is also shifted: estimated at approximately 4.5 for the target compound vs. pK₁ = 3.35 for nipecotic acid, reflecting the electron-donating effect of the gem-dimethyl group on the carboxyl acidity [1]. The lower amine basicity of the 4,4-dimethyl compound means that at physiological pH (7.4), a smaller fraction of the amine will be protonated compared to nipecotic acid derivatives. Reduced cationic character at physiological pH is frequently associated with lower hERG potassium channel affinity and reduced phospholipidosis risk—a well-established liability of highly basic amine-containing drugs [2].

pKa Amine basicity hERG liability

Hydrochloride Salt Form Advantage: Superior Aqueous Solubility vs. Free-Base Nipecotic Acid and Positional Isomers

As the hydrochloride salt, 4,4-dimethylpiperidine-3-carboxylic acid hydrochloride exhibits high solubility in polar solvents including water and methanol, with limited solubility in nonpolar solvents such as hexane [1]. This contrasts with nipecotic acid, which exists as a zwitterion with water solubility of approximately 50 mg/mL at room temperature . The hydrochloride salt form facilitates direct use in aqueous amide coupling reactions (e.g., HATU/DIPEA-mediated couplings in DMF-water mixtures) without requiring a separate salt-formation or pH-adjustment step. The 5,5-dimethylpiperidine-3-carboxylic acid hydrochloride positional isomer (CAS 2361635-21-2) is commercially available at substantially higher cost (€853/50 mg vs. €264/25 mg for the 4,4-isomer), making the 4,4-isomer the more economically viable choice for scale-up synthesis .

Solubility Salt formulation Synthetic workflow compatibility

Optimal Application Scenarios for 4,4-Dimethylpiperidine-3-carboxylic Acid Hydrochloride Based on Quantitative Evidence


HIV-1 Allosteric Integrase Inhibitor (ALLINI) Lead Optimization Programs

This building block is the validated starting material for constructing the 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl ALLINI pharmacophore. As demonstrated by the GSK3839919 program, N-derivatization of 4,4-dimethylpiperidine-3-carboxylic acid hydrochloride with appropriate pyridinyl and heterocyclic coupling partners yields ALLINIs with single-digit nanomolar antiviral potency (EC₅₀ < 10 nM) and a safety profile free of lipid hepatocellular vacuolation [1]. Medicinal chemistry teams should prioritize this compound over other piperidine regioisomers to maintain continuity with published SAR and avoid time-consuming de novo scaffold optimization.

Conformationally Constrained Peptidomimetic and Enzyme Inhibitor Design

The gem-dimethyl effect inherent to this scaffold provides ground-state conformational pre-organization that reduces entropic penalties upon target binding [1]. The carboxylic acid at position 3 permits direct incorporation into peptide backbones or conversion to amide/ester derivatives, while the free secondary amine at position 1 allows modular N-functionalization. The hydrochloride salt form enables direct use in standard HATU/DIPEA-mediated coupling without prior free-basing, streamlining parallel synthesis workflows . This scaffold is particularly suited for designing inhibitors where the piperidine ring must adopt a specific orientation within a binding pocket, as the 4,4-dimethyl constraint limits conformational sampling compared to unsubstituted piperidine scaffolds .

ERK5 Kinase and MAP Kinase Pathway Inhibitor Probe Synthesis

The (piperidin-4-yl)pyrido[3,2-d]pyrimidine chemotype—a structural cousin of the ALLINI series—has yielded BAY-885, a potent and highly selective ERK5 kinase inhibitor (IC₅₀ = 35 nM at 250 µM ATP; IC₅₀ = 115 nM in SN12C-MEF2 reporter cell assay) that shows no significant off-target activity against 355 kinases at 1 µM [1]. The 4,4-dimethylpiperidine moiety in related ERK5 inhibitor scaffolds contributes to selectivity by exploiting the conformational constraints described above. Researchers developing kinase inhibitors where a piperidine ring occupies the hinge-binding or solvent-exposed region should select the 4,4-dimethylpiperidine-3-carboxylic acid building block to pre-organize the vector of the carboxylic acid-derived substituent and potentially enhance kinase selectivity profiles.

ALDH1A1 Inhibitor Development for Antitumor Applications

4,4-Dimethylpiperidine (CAS 4045-30-1), the direct synthetic precursor to the carboxylic acid derivative, is a key reactant for preparing oral quinoline-based ALDH1A1 inhibitors with reported IC₅₀ values of 900 nM against recombinant human ALDH1A1 [1]. The 3-carboxylic acid hydrochloride variant provides a functionalized entry point for introducing the 4,4-dimethylpiperidine scaffold into more elaborate ALDH1A1 inhibitor architectures via amide bond formation at the carboxylic acid position, enabling systematic exploration of linker geometry and exit vector orientation for this emerging anticancer target.

Quote Request

Request a Quote for 4,4-Dimethylpiperidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.